![molecular formula C21H17BrN4O2 B11264494 N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11264494.png)
N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic organic compound with a complex structure. Let’s break it down:
N-(4-bromophenyl): This part of the molecule contains a bromine-substituted phenyl ring.
2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]: Here, we have a fused pyrazolo[1,5-a]pyrazine ring system, with a ketone group (4-oxo) and a phenyl ring (4-methylphenyl) attached.
Preparation Methods
The synthesis of N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves several steps
Bromination of 4-Phenylacetophenone: Start by brominating 4-phenylacetophenone to obtain N-(4-bromophenyl)acetophenone.
Cyclization Reaction: React N-(4-bromophenyl)acetophenone with hydrazine hydrate to form the pyrazolo[1,5-a]pyrazine ring system.
Acetylation: Finally, acetylate the resulting compound to obtain this compound.
Chemical Reactions Analysis
Oxidation: The ketone group in the pyrazolo[1,5-a]pyrazine ring can undergo oxidation reactions.
Substitution: The bromine atom on the phenyl ring is susceptible to nucleophilic substitution.
Common Reagents: Bromine, hydrazine hydrate, acetic anhydride.
Major Products: N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-hydroxypyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (after hydrolysis).
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
Biological Studies: Explore its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Assess its properties for use in organic electronics or sensors.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with specific protein targets or modulation of cellular signaling pathways.
Properties
Molecular Formula |
C21H17BrN4O2 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C21H17BrN4O2/c1-14-2-4-15(5-3-14)18-12-19-21(28)25(10-11-26(19)24-18)13-20(27)23-17-8-6-16(22)7-9-17/h2-12H,13H2,1H3,(H,23,27) |
InChI Key |
HUQOSZGLTQYQHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11264416.png)
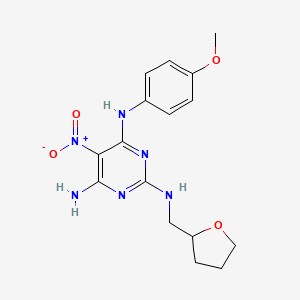
![2-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B11264427.png)
![N-(4-ethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11264433.png)
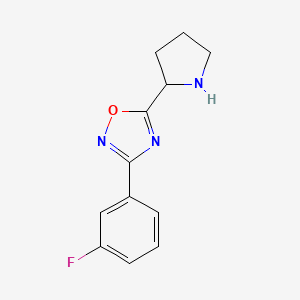
![1-({2-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B11264451.png)
![N-(4-methoxyphenyl)-3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B11264456.png)
![3-(4-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B11264461.png)
![Ethyl 4-({[7-(3,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11264468.png)
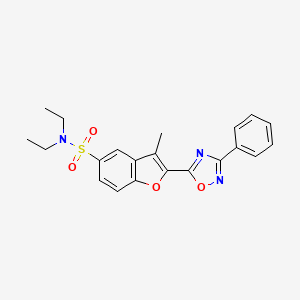
![3-(4-chlorophenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11264477.png)
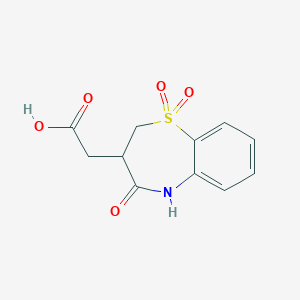
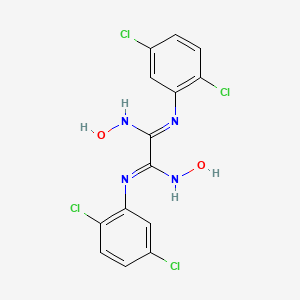
![ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B11264505.png)
